molecular formula C7H16N2 B1295051 1-Amino-2,6-dimethylpiperidine CAS No. 39135-39-2

1-Amino-2,6-dimethylpiperidine

Cat. No.: B1295051
CAS No.: 39135-39-2
M. Wt: 128.22 g/mol
InChI Key: UAHWWAIVYPJROV-UHFFFAOYSA-N
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Description

1-Amino-2,6-dimethylpiperidine (ADP) is a substituted piperidine derivative featuring an amino group and two methyl substituents at the 2- and 6-positions of the six-membered heterocyclic ring. Experimental studies using Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) have elucidated its molecular geometry, vibrational modes, and electronic structure . Additionally, ADP has been identified in plant extracts, where it exhibits antimicrobial and anti-inflammatory properties . Its synthesis typically involves the reduction of nitroso intermediates, as demonstrated in historical organic chemistry protocols .

Preparation Methods

Catalytic Hydrogenation

The most widely documented method for the preparation of 1-amino-2,6-dimethylpiperidine is through the catalytic hydrogenation of 1-nitroso-2,6-dimethylpiperidine. This process can be summarized as follows:

  • Starting Material : 1-nitroso-2,6-dimethylpiperidine
  • Catalyst : Palladium (Pd) catalyst, often partially poisoned with iron ions to enhance selectivity.
  • Conditions :
    • Temperature: Typically between 20°C to 80°C, with optimal ranges around 30°C to 50°C.
    • Pressure: Hydrogen pressure ranging from 1 to 100 bar, commonly maintained between 2 to 25 bar.

This method has been reported to achieve conversion rates exceeding 99% and yields above 90% for the target compound.

Reaction Mechanism

The reaction mechanism involves the following steps:

  • Nitrosation : The precursor compound, cis-2,6-dimethylpiperidine, is first converted into its nitroso derivative.
  • Hydrogenation : The nitroso compound undergoes hydrogenation in an aqueous medium, where hydrogen gas is introduced in the presence of the palladium catalyst.
  • Product Isolation : After hydrogenation, the catalyst is filtered out, and the product mixture is subjected to rectification or distillation to separate this compound from by-products like cis-2,6-dimethylpiperidine.

  • Detailed Research Findings

Yield and Purity

Research indicates that by optimizing reaction conditions—specifically the concentration of palladium catalyst (0.1% to 10% mol based on starting material) and controlling the reaction environment (absence of chloride ions)—the synthesis can yield over 90% pure product with minimal by-product formation.

Scientific Research Applications

Chemistry

1-Amino-2,6-dimethylpiperidine serves as a reactant in various synthetic pathways:

  • Synthesis of Hydrazones : It is utilized to create hydrazones, which are important intermediates in organic synthesis.
  • Formation of Superelectrophilic Intermediates : This compound participates in 1,5-cyclization reactions, contributing to the formation of complex molecular structures.
  • Amide Synthesis : It acts as a precursor for amide compounds.

Biological Research

The compound has shown potential in biological applications:

  • Anticonvulsant Agents : Studies have indicated that derivatives of this compound may exhibit anticonvulsant properties, making it a candidate for further pharmacological exploration.
  • HIV Entry Inhibition : Research has highlighted its role as an HIV entry inhibitor targeting the CXCR4 receptor, suggesting potential therapeutic uses in virology.

Medical Applications

Ongoing research aims to explore the use of this compound in developing new pharmaceuticals, particularly for treating neurological disorders. Its ability to modulate cellular pathways positions it as a valuable candidate in drug design.

Industrial Applications

In industrial settings, this compound is employed as:

  • Catalyst : It is used in hydrogenation and reduction reactions.
  • Coordination Reagent : Its properties make it suitable for applications in catalysis, optoelectronics, and materials science.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro experiments demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines. For instance:

  • Cell Line Studies : In human colonic adenocarcinoma (HCA-7) and lung adenocarcinoma (A549) cells, treatment with this compound resulted in significant tumor growth inhibition.

Biochemical Pathways

Research indicates that this compound interacts with enzymes and proteins within metabolic pathways. It modulates gene expression related to cellular metabolism and energy production, showcasing its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-Amino-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. For instance, as an HIV entry inhibitor, it targets the CXCR4 receptor, preventing the virus from entering host cells . In its role as an anticonvulsant, it may modulate neurotransmitter release or receptor activity in the central nervous system . The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Spectroscopic and Electronic Properties

Vibrational Spectra:

FTIR and Raman spectra of ADP reveal characteristic peaks corresponding to NH stretching (3360–3400 cm⁻¹), CH₃ asymmetric stretching (2930–2970 cm⁻¹), and ring deformation modes (450–600 cm⁻¹). DFT/B3LYP calculations align closely with experimental data, confirming the assignment of vibrational modes .

Electronic Properties:

  • HOMO-LUMO energy gap : 5.32 eV (HF) and 4.89 eV (DFT), indicating moderate charge transfer capacity .
  • Dipole moment : 3.12 D, suggesting polar character conducive to NLO behavior .

Comparison with Structurally Similar Compounds

a. 1-Amino-2-ethylpiperidine

  • Structure : Features an ethyl group at position 2 instead of a methyl group.
  • Properties: Increased steric bulk may reduce solubility compared to ADP. Limited spectroscopic data available, but commercial use in herbicide synthesis highlights its reactivity .

b. 1-Amino-2,5-dimethylpyrrolidine

  • Structure : Five-membered pyrrolidine ring with methyl groups at positions 2 and 5.
  • No vibrational or electronic data available in the provided evidence .

c. 4-Anilino-1-Boc-piperidine

  • Structure: Piperidine with an anilino (aromatic amine) substituent and a tert-butoxycarbonyl (Boc) protecting group.
  • Properties: The Boc group enhances stability for synthetic applications, while the anilino moiety introduces aromaticity, altering electronic properties. Used in opioid analog research .

d. 2,6-Dimethylaniline

  • Structure: Aromatic benzene ring with amino and methyl groups at positions 2 and 6.

Data Tables

Table 1: Structural Comparison of ADP and Analogues

Compound Ring Type Substituents Molecular Formula Molecular Weight (g/mol)
1-Amino-2,6-dimethylpiperidine Piperidine 2-CH₃, 6-CH₃, 1-NH₂ C₇H₁₆N₂ 128.22
1-Amino-2-ethylpiperidine Piperidine 2-C₂H₅, 1-NH₂ C₇H₁₆N₂ 128.22
4-Anilino-1-Boc-piperidine Piperidine 4-C₆H₅NH, 1-Boc C₁₆H₂₄N₂O₂ 276.38

Table 2: Spectroscopic Data for ADP

Vibrational Mode FTIR (cm⁻¹) Raman (cm⁻¹) DFT/B3LYP (cm⁻¹)
NH Stretching 3360–3400 3385
CH₃ Asymmetric Stretching 2930–2970 2950 2948
Ring Deformation 450–600 480–520 505

Biological Activity

1-Amino-2,6-dimethylpiperidine (ADMP) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

This compound has the molecular formula C7H16N2C_7H_{16}N_2 and is characterized by an amino group at the 1-position and methyl groups at the 2 and 6 positions of the piperidine ring. Its structural features contribute to its unique reactivity and biological properties.

The biological activity of ADMP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. As a ligand, it can modulate the activity of these targets, leading to various biological effects:

  • Enzyme Inhibition : ADMP has shown potential as an inhibitor for specific enzymes, including α-glucosidase, which is crucial in carbohydrate metabolism. Studies indicate that it exhibits competitive inhibition with an IC50 value that suggests significant efficacy compared to standard drugs like acarbose .
  • Antioxidant Properties : The compound has demonstrated antioxidant activities, which are essential for mitigating oxidative stress in biological systems. This property may contribute to its therapeutic potential in preventing cellular damage .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to reduce tumor cell proliferation in various cancer cell lines. For instance:

  • Cell Line Studies : In studies involving human colonic adenocarcinoma (HCA-7) and lung adenocarcinoma (A549) cells, ADMP treatment resulted in significant tumor growth inhibition with tumor/control values indicating promising anti-cancer activity .

Synthesis and Evaluation

This compound can be synthesized via catalytic hydrogenation processes from precursors like 1-nitroso-2,6-dimethylpiperidine. This synthetic pathway is important for producing the compound in research settings .

Comparative Analysis

A comparative analysis of ADMP with structurally similar compounds reveals unique features that enhance its biological activity:

Compound NameMolecular FormulaUnique Features
2,6-DimethylpiperidineC7H15NLacks amino group; used as a solvent
1-Amino-piperidineC5H12N2Simpler structure; fewer substituents
N-MethylpiperidineC6H13NMethyl substitution; different reactivity
4-PiperidoneC5H9NOContains a ketone group; different reactivity

This table highlights how the presence of the amino group in ADMP may influence its reactivity and biological interactions compared to other related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-amino-2,6-dimethylpiperidine, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via N-arylation reactions, as demonstrated in its use as a reactant for generating N-substituted 3-aminorhodanine derivatives . Key steps include protecting amine groups and employing Curtius rearrangements for structural stability. Purification involves column chromatography and recrystallization to achieve >90% technical grade purity. Analytical techniques like NMR and GC-MS are critical for verifying structural integrity and detecting impurities.

Q. What spectroscopic techniques are most effective for characterizing this compound’s conformation?

  • Methodological Answer : 1^1H NMR spectroscopy is essential for distinguishing stereoisomers. For example, benzylic hydrogens in cis/trans isomers of related piperidine derivatives (e.g., 1-benzyl-2,6-dimethylpiperidine) exhibit distinct splitting patterns due to differences in axial/equatorial hydrogen coupling . X-ray crystallography can resolve ambiguities in stereochemistry by revealing spatial arrangements of methyl groups.

Q. What biological activities have been preliminarily documented for this compound?

  • Methodological Answer : In vitro studies highlight antimicrobial, antioxidant, and anti-inflammatory properties. For instance, its cardiac toxicity and anti-arthritic effects were observed in rabbit models using oocyst inhibition assays, with activity linked to its amine and methyl group interactions with biological targets . Dose-response curves and IC50_{50} values should be validated across multiple cell lines to confirm specificity.

Advanced Research Questions

Q. How does stereochemical conformation influence this compound’s interactions with enzymes or receptors?

  • Methodological Answer : Cis/trans isomerism alters steric hindrance and hydrogen-bonding capacity. Computational docking studies (e.g., using AutoDock Vina) paired with enzymatic assays can quantify affinity differences. For example, analogs like DFACC (a related fluorinated compound) show slow-binding inhibition of ACC deaminase via enhanced cyclopropane ring reactivity, suggesting similar mechanisms for this compound in enzyme modulation .

Q. What thermodynamic properties govern its stability under varying experimental conditions?

  • Methodological Answer : Phase transition enthalpy data for cis-2,6-dimethylpiperidine (a structural analog) reveal vaporization enthalpies of 43.1 ± 2.1 kJ/mol at 298 K . Stability studies should include thermogravimetric analysis (TGA) and Arrhenius plots to predict decomposition kinetics. Solubility in polar solvents (e.g., water, methanol) can be modeled using Hansen solubility parameters.

Q. How can contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Systematic replication under controlled environments (e.g., ISO 20776-1 for antimicrobial testing) and impurity profiling via LC-HRMS are recommended. For example, trace oleic acid contaminants in technical-grade batches may skew antioxidant assays .

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Methodological Answer : Decomposition pathways, such as β-fluorocarbocation formation in fluorinated analogs, suggest susceptibility to hydrolysis. Stabilization methods include storing under inert atmospheres (argon), using anhydrous solvents, and adding radical scavengers (e.g., BHT). Real-time stability monitoring via Raman spectroscopy can detect early degradation .

Q. How can NMR spectral overlaps be resolved for complex mixtures containing this compound?

  • Methodological Answer : For overlapping signals in 1^1H NMR, employ 2D techniques like COSY or HSQC to assign coupled protons. Dynamic NMR (DNMR) at variable temperatures can distinguish slow-exchanging conformers. Referencing spectral databases (e.g., SDBS) for related piperidines aids in pattern recognition .

Properties

IUPAC Name

2,6-dimethylpiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHWWAIVYPJROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959940
Record name 2,6-Dimethylpiperidin-1-amine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39135-39-2, 61147-58-8
Record name 1-Amino-2,6-dimethylpiperidine
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Record name Piperidine, 1-amino-2,6-dimethyl-
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Record name NSC223068
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Record name 2,6-Dimethylpiperidin-1-amine
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Record name 2,6-dimethyl-1-piperidylamine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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